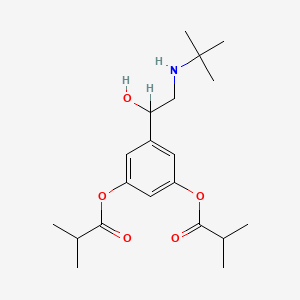
Ibuterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IBUTEROL, also known as albuterol, is a medication that opens up the medium and large airways in the lungs. It is a short-acting beta-2 adrenergic receptor agonist that causes relaxation of airway smooth muscle. This compound is commonly used to treat asthma, including asthma attacks and exercise-induced bronchoconstriction, as well as chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of IBUTEROL involves several steps. One common method starts with 4-hydroxyacetophenone, which undergoes chloromethylation with formaldehyde in concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate, which is subsequently brominated to form a bromo ketone. The bromo ketone reacts with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone. Finally, the free base is obtained by treatment with a sodium carbonate solution .
Chemical Reactions Analysis
IBUTEROL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, hydrochloric acid, acetic anhydride, and sodium acetate. The major products formed from these reactions include intermediates such as 4-hydroxy-3-chloromethylacetophenone and the final product, this compound .
Scientific Research Applications
IBUTEROL has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-2 adrenergic receptor agonists. In biology and medicine, it is extensively used to treat respiratory conditions such as asthma and COPD. It is also used in the study of bronchospasm and the development of new bronchodilator medications. In industry, this compound is used in the production of inhalers and nebulizers for respiratory therapy .
Mechanism of Action
IBUTEROL works by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .
Comparison with Similar Compounds
IBUTEROL is similar to other beta-2 adrenergic receptor agonists such as levalbuterol and terbutaline. Levalbuterol is the R-enantiomer of the racemic mixture of albuterol and is considered to have fewer side effects. Terbutaline, on the other hand, has a different arrangement of hydroxyl groups on the benzene ring, making it a 1,3-diol rather than a 1,2-diol like albuterol . Despite these similarities, this compound is unique in its widespread use and effectiveness in treating respiratory conditions.
Properties
CAS No. |
53034-85-8 |
|---|---|
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H31NO5/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4/h8-10,12-13,17,21-22H,11H2,1-7H3 |
InChI Key |
WKHOPHIMYDJVSA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |
| 53034-85-8 | |
Synonyms |
1-(3,5-diisobutyroxyphenyl)-2-(t-butylamino)ethanol ibuterol ibuterol sulfate ibuterol, HCl(+-)-isomer KWD 2058 spiranyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-5h-dibenzo[d,f][1,3]diazepine](/img/structure/B1220394.png)
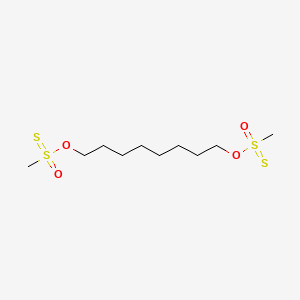
![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)
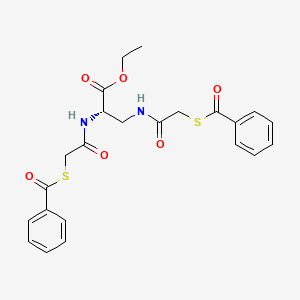
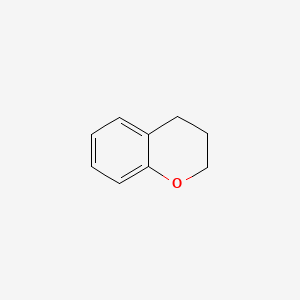

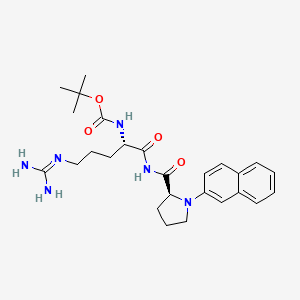
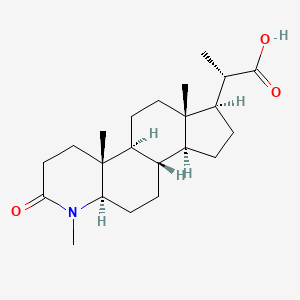
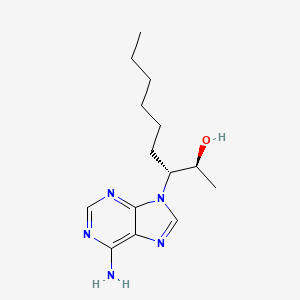
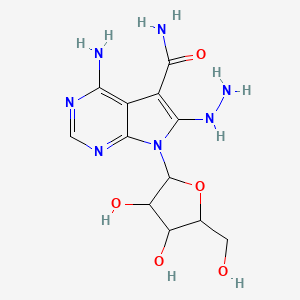

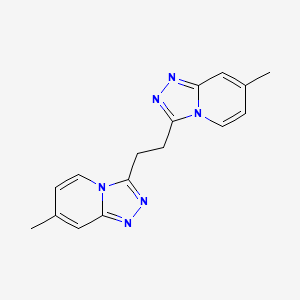
![N-(2-furanylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B1220414.png)
